molecular formula C20H26N2O3 B12364132 N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide

N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide

Cat. No.: B12364132
M. Wt: 342.4 g/mol
InChI Key: JLCAQEUOVOPWGF-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a butanamide group, which is an amide derivative of butanoic acid. The presence of these functional groups contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Butanamide Group: The butanamide group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with a suitable butanoyl chloride in the presence of a base such as triethylamine.

    Cyclohexyl and Methyl Substitution: The final step involves the introduction of the cyclohexyl and methyl groups through a reductive amination reaction. This can be achieved by reacting the intermediate product with cyclohexylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butanamide group can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain viruses and bacteria. Additionally, the compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cilostamide: A selective inhibitor of type III phosphodiesterase (PDE3) with a similar quinoline structure.

    Quinoline N-oxide: An oxidized derivative of quinoline with similar chemical properties.

    N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide: A closely related compound with slight structural variations.

Uniqueness

N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide

InChI

InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16-17H,2-8,13H2,1H3

InChI Key

JLCAQEUOVOPWGF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)CCCOC2C=CC3=NC(=O)C=CC3=C2

Origin of Product

United States

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